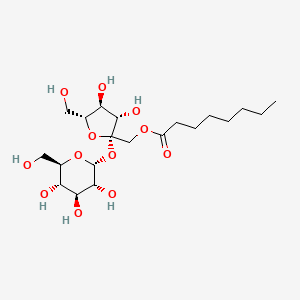
1-o-Capryloylsucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-o-Capryloylsucrose is a chemical compound derived from sucrose, where one of the hydroxyl groups is esterified with caprylic acid (octanoic acid).
Métodos De Preparación
1-o-Capryloylsucrose can be synthesized through enzymatic acylation of sucrose with caprylic acid. The reaction typically involves the use of immobilized hydrolases as catalysts. For instance, the acylation of sucrose with vinyl laurate in dimethylsulfoxide can be catalyzed by Celite, Eupergit C, or even simple Na2HPO4 . The reaction conditions vary, but a common setup includes a temperature range of 40-60°C and a reaction time of 24 hours .
Análisis De Reacciones Químicas
1-o-Capryloylsucrose undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and caprylic acid.
Substitution: The hydroxyl groups in sucrose can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-o-Capryloylsucrose has several scientific research applications:
Insecticidal and Miticidal Activity: It has been studied for its effectiveness against various pests, including the brown citrus aphid and the parasitoid Lysiphlebus testaceipes.
Nasal Delivery of Low Molecular Weight Heparins: Alkanoylsucroses, including this compound, have been investigated for their potential in enhancing the nasal absorption of heparins.
Bioassays: It has been used in plant-based bioassays to study its toxicity to various insect species.
Mecanismo De Acción
The mechanism of action of 1-o-Capryloylsucrose involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against insect pests, where it interferes with their cellular processes .
Comparación Con Compuestos Similares
1-o-Capryloylsucrose can be compared with other acylated sucroses, such as:
6-o-Capryloylsucrose: Similar in structure but with the caprylic acid esterified at a different hydroxyl group.
Sucrose Octanoate: Another acylated sucrose with multiple octanoate groups, used for similar applications.
The uniqueness of this compound lies in its specific esterification pattern, which can influence its physical and chemical properties, as well as its biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and development.
Propiedades
Número CAS |
123499-65-0 |
|---|---|
Fórmula molecular |
C20H36O12 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-10-20(18(28)15(25)12(9-22)31-20)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
Clave InChI |
GFKALCSVKPSQQZ-OASARBKBSA-N |
SMILES isomérico |
CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















